molecular formula C7H4BrFO B1292724 2-Bromo-3-fluorobenzaldehyde CAS No. 891180-59-9

2-Bromo-3-fluorobenzaldehyde

Cat. No. B1292724
CAS RN: 891180-59-9
M. Wt: 203.01 g/mol
InChI Key: CYJBMGYWRHGZBR-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzaldehyde is a chemical compound used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-fluorobenzaldehyde is C7H4BrFO . The InChI code is 1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H .

Scientific Research Applications

Material Science

2-Bromo-3-fluorobenzaldehyde: is utilized in material science as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are significant in the development of molecular receptors and play a crucial role in crystal engineering. The unique properties of these substances make them suitable for creating new materials with specific characteristics, such as enhanced strength or altered electrical conductivity.

Pharmaceuticals

In the pharmaceutical industry, 2-Bromo-3-fluorobenzaldehyde is used as a building block for synthesizing various drug molecules. Its reactivity allows for the formation of complex structures that can interact with biological targets, potentially leading to new treatments for diseases .

Agrochemicals

The compound’s derivatives are explored for their potential use in agrochemicals. While specific applications in this field are not detailed in the available data, the reactivity of 2-Bromo-3-fluorobenzaldehyde suggests it could be used to synthesize pesticides or herbicides that require halogenated aromatic compounds .

Cosmetics

Although direct applications in cosmetics are not explicitly mentioned, the chemical properties of 2-Bromo-3-fluorobenzaldehyde indicate that it could be used in the synthesis of complex molecules found in fragrances or preservatives .

Textiles

In the textile industry, compounds like 2-Bromo-3-fluorobenzaldehyde may be involved in creating dyes and pigments due to their benzaldehyde group, which is a common moiety in dye chemistry .

Dyes and Pigments

2-Bromo-3-fluorobenzaldehyde: serves as a precursor in the synthesis of dyes. Its molecular structure allows for the introduction of various substituents that can alter the color properties of the resulting dye, making it valuable for industrial dye production .

Biosensors

The compound’s derivatives are used in the development of biosensors. These sensors can detect the presence of specific molecules, and the inclusion of 2-Bromo-3-fluorobenzaldehyde can enhance the sensitivity and specificity of these devices .

Molecular Imprinting

2-Bromo-3-fluorobenzaldehyde: is involved in molecular imprinting processes. This technique creates polymer matrices with specific binding sites that are complementary to the target molecule. The halogenated benzaldehyde structure of the compound provides the necessary reactivity for forming the imprinted sites .

Safety and Hazards

2-Bromo-3-fluorobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJBMGYWRHGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647546
Record name 2-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluorobenzaldehyde

CAS RN

891180-59-9
Record name 2-Bromo-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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